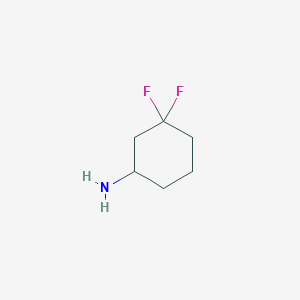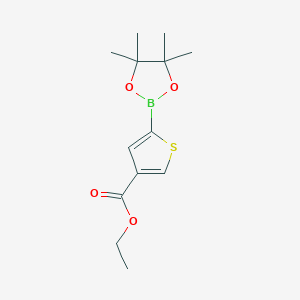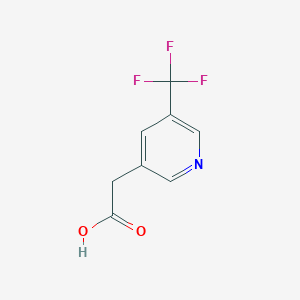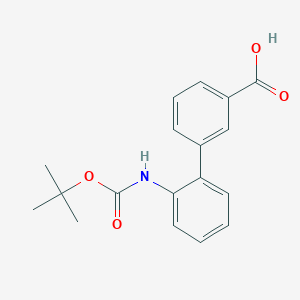
9H-Fluoren-9-ylmethyl 4-(hydroxymethyl)benzylcarbamate
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of 9H-Fluoren-9-ylmethyl 4-(hydroxymethyl)benzylcarbamate include its molecular formula (C23H21NO3), and molecular weight (359.43) . Other properties like melting point, boiling point, and density are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Environmental and Analytical Chemistry Applications
Polycyclic aromatic hydrocarbons (PAHs) undergo post-emission transformation and degradation, resulting in transformed PAH products (TPPs) that are potentially more hazardous than the parent compounds. Studies have identified photolysis as a significant process for PAH transformation and degradation, influenced by factors such as climate conditions and the presence of heavy metals. This research highlights the importance of understanding the environmental behavior of PAHs and TPPs and developing modern analytical methods to quantify their presence in environmental samples, which is crucial for mitigating their impacts on human health and the environment (Gbeddy et al., 2019).
Biotechnology and Biochemistry
Radiative decay engineering (RDE) represents a novel opportunity in fluorescence spectroscopy, enabling modifications to the emission of fluorophores by altering their radiative decay rates. This approach, leveraging the interactions between fluorophore dipoles and free electrons in metals, can enhance the quantum yields of low-efficiency chromophores, reduce lifetimes, and direct emission in specific directions. RDE has potential applications in medical diagnostics, DNA sequencing, and genomics, offering a new dimension to fluorescence-based techniques (Lakowicz, 2001).
Environmental Biodegradation
Microbial degradation plays a pivotal role in the environmental processing of PAHs, transforming these compounds into less complex metabolites. The efficiency of PAH biodegradation is contingent on various factors, including microbial population, environmental conditions, and the chemical structure of the PAHs. Enhancing biodegradation processes, through the addition of biosurfactant-producing bacteria or compost materials, for example, offers a pathway for addressing the environmental and health concerns associated with PAHs and their derivatives (Haritash & Kaushik, 2009).
Nanotechnology in Dentistry
Nano-hydroxyapatite (nano-HA) has garnered attention for its applications in dentistry due to its biocompatibility and ability to chemically bond to bone and teeth. It exhibits significant remineralizing effects on enamel lesions and reduces tooth sensitivity. Nano-HA is also being explored as an additive to enhance the mechanical properties of conventional dental materials, opening new avenues for preventive, restorative, and regenerative dental therapies (Pepla et al., 2014).
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c25-14-17-11-9-16(10-12-17)13-24-23(26)27-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22,25H,13-15H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAKBYNMNKEBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Fluoren-9-ylmethyl 4-(hydroxymethyl)benzylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1394872.png)


![3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1394877.png)









